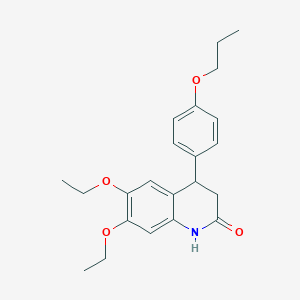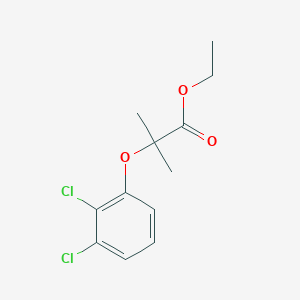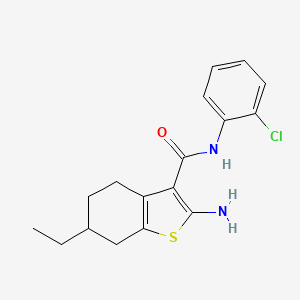![molecular formula C13H13BrClNO3S2 B4780505 5-bromo-N-[2-(4-chloro-2-methylphenoxy)ethyl]thiophene-2-sulfonamide](/img/structure/B4780505.png)
5-bromo-N-[2-(4-chloro-2-methylphenoxy)ethyl]thiophene-2-sulfonamide
Overview
Description
5-bromo-N-[2-(4-chloro-2-methylphenoxy)ethyl]thiophene-2-sulfonamide is an organic compound with a complex structure that includes a thiophene ring, a sulfonamide group, and various halogenated phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(4-chloro-2-methylphenoxy)ethyl]thiophene-2-sulfonamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Bromination: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Sulfonation: The brominated thiophene is then sulfonated using chlorosulfonic acid or sulfur trioxide to introduce the sulfonamide group.
Etherification: The phenoxyethyl group is introduced through an etherification reaction involving 4-chloro-2-methylphenol and an appropriate alkylating agent.
Coupling: The final step involves coupling the sulfonated thiophene with the phenoxyethyl intermediate under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[2-(4-chloro-2-methylphenoxy)ethyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions to form sulfoxides or sulfides.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands for Suzuki-Miyaura or Heck reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminated thiophene derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-bromo-N-[2-(4-chloro-2-methylphenoxy)ethyl]thiophene-2-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(4-chloro-2-methylphenoxy)ethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the halogenated phenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-[2-(4-chlorophenoxy)ethyl]thiophene-2-sulfonamide
- 5-bromo-N-[2-(4-methylphenoxy)ethyl]thiophene-2-sulfonamide
- 5-chloro-N-[2-(4-chloro-2-methylphenoxy)ethyl]thiophene-2-sulfonamide
Uniqueness
5-bromo-N-[2-(4-chloro-2-methylphenoxy)ethyl]thiophene-2-sulfonamide is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interaction with biological targets. The combination of these halogens with the sulfonamide and thiophene groups provides a distinct chemical profile that can be exploited in various applications.
Properties
IUPAC Name |
5-bromo-N-[2-(4-chloro-2-methylphenoxy)ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrClNO3S2/c1-9-8-10(15)2-3-11(9)19-7-6-16-21(17,18)13-5-4-12(14)20-13/h2-5,8,16H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REIWVSHCEYAASJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCNS(=O)(=O)C2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-({3-[(2-BROMOPHENOXY)METHYL]-4-METHOXYBENZOYL}AMINO)-N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4780430.png)

![N-(4-bromo-2-fluorophenyl)-2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B4780442.png)
![N-[3-CYANO-6-(2-METHYL-2-BUTANYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE](/img/structure/B4780444.png)
![(5E)-5-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4780464.png)

![N-(4-{[(3-chlorophenyl)amino]sulfonyl}phenyl)-2-thiophenesulfonamide](/img/structure/B4780478.png)
![2-[4-[benzyl(methyl)sulfamoyl]phenoxy]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B4780485.png)
![methyl 5-[4-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4780490.png)


![2-[(2-{[5-METHYL-4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID](/img/structure/B4780509.png)
![2-(4-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4780510.png)
